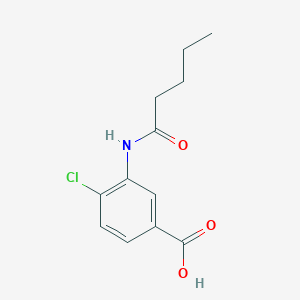![molecular formula C19H24O3 B5194611 1-isopropyl-2-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B5194611.png)
1-isopropyl-2-[3-(2-methoxyphenoxy)propoxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-isopropyl-2-[3-(2-methoxyphenoxy)propoxy]benzene, also known as carvedilol, is a beta-blocker medication that is used to treat high blood pressure, congestive heart failure, and angina. It was first approved by the US Food and Drug Administration (FDA) in 1995 and has since become a widely prescribed medication. In
Wissenschaftliche Forschungsanwendungen
Carvedilol has been extensively studied for its potential therapeutic applications in cardiovascular diseases. It has been shown to reduce blood pressure, improve left ventricular function, and decrease mortality in patients with heart failure. Carvedilol has also been investigated for its potential anti-inflammatory and antioxidant effects, as well as its ability to protect against ischemia-reperfusion injury.
Wirkmechanismus
Carvedilol is a non-selective beta-blocker that works by blocking the action of beta-adrenergic receptors in the heart and blood vessels. It also has alpha-blocking activity, which further reduces blood pressure by relaxing blood vessels. Carvedilol has been shown to have additional effects on the renin-angiotensin-aldosterone system, as well as the sympathetic nervous system.
Biochemical and Physiological Effects:
Carvedilol has a number of biochemical and physiological effects on the body. It decreases heart rate, cardiac output, and blood pressure. It also reduces the production of renin and aldosterone, which are hormones that regulate blood pressure and fluid balance. Carvedilol has been shown to improve left ventricular function and decrease the size of infarcts in animal models of myocardial infarction.
Vorteile Und Einschränkungen Für Laborexperimente
Carvedilol has a number of advantages for lab experiments. It is a well-established and widely used beta-blocker that has been extensively studied. It is also relatively inexpensive and readily available. However, 1-isopropyl-2-[3-(2-methoxyphenoxy)propoxy]benzene has some limitations for lab experiments. It has a relatively short half-life, which can make it difficult to maintain stable levels in vitro. It also has a number of off-target effects, which can complicate interpretation of experimental results.
Zukünftige Richtungen
There are a number of future directions for research on 1-isopropyl-2-[3-(2-methoxyphenoxy)propoxy]benzene. One area of interest is the potential use of 1-isopropyl-2-[3-(2-methoxyphenoxy)propoxy]benzene in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Carvedilol has been shown to have antioxidant and anti-inflammatory effects, which may be beneficial in these conditions. Another area of interest is the development of novel formulations of 1-isopropyl-2-[3-(2-methoxyphenoxy)propoxy]benzene that can improve its bioavailability and pharmacokinetic properties. Finally, there is ongoing research into the potential use of 1-isopropyl-2-[3-(2-methoxyphenoxy)propoxy]benzene in combination with other drugs for the treatment of cardiovascular diseases.
Synthesemethoden
Carvedilol is synthesized through a multi-step process that involves the condensation of 2-methoxyphenol with 3-chloropropylamine, followed by the reaction of the resulting intermediate with 4-isopropylphenol. The final product is then purified through recrystallization. The synthesis of 1-isopropyl-2-[3-(2-methoxyphenoxy)propoxy]benzene is a complex process and requires careful control of reaction conditions and purification steps to ensure high yield and purity.
Eigenschaften
IUPAC Name |
1-methoxy-2-[3-(2-propan-2-ylphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-15(2)16-9-4-5-10-17(16)21-13-8-14-22-19-12-7-6-11-18(19)20-3/h4-7,9-12,15H,8,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JADKWYMLIGCCJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCCCOC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R*,6R*)-2-allyl-1-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-6-methyl-1,2,3,6-tetrahydropyridine](/img/structure/B5194537.png)
![2-(4-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B5194553.png)
![1-acetyl-N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-L-prolinamide](/img/structure/B5194564.png)
![2-[2-oxo-2-(2,2,4,7-tetramethyl-1(2H)-quinolinyl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5194567.png)

![4-[3-(trifluoromethyl)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5194586.png)

![4-[(1-cyclopentyl-4-piperidinyl)oxy]-3-methoxy-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5194592.png)

![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5194608.png)


![N,N-diethyl-2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethanamine](/img/structure/B5194627.png)